

# Investigating the Anti-Lipolytic Effects of SCH-900271: A Technical Guide

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## Compound of Interest

Compound Name: SCH-900271

Cat. No.: B610744

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This technical guide provides an in-depth analysis of the anti-lipolytic effects of **SCH-900271**, a potent and selective agonist of the nicotinic acid receptor (GPR109A). The document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying signaling pathways.

## Core Findings on Anti-Lipolytic Efficacy

**SCH-900271** has demonstrated significant anti-lipolytic effects in both in vitro and in vivo preclinical models. As a potent agonist of the GPR109A receptor, its mechanism of action involves the suppression of free fatty acid (FFA) release from adipose tissue.

## In Vitro Potency

**SCH-900271** exhibits high potency in activating the human GPR109A receptor.

Compound	Assay	EC50 (nM)
SCH-900271	hu-GPR109a	2.0 <sup>[1]</sup>

## In Vivo Efficacy in Animal Models

Preclinical studies in rats and dogs have confirmed the potent anti-lipolytic activity of **SCH-900271**, demonstrating a dose-dependent reduction in plasma FFA levels.

Species	Dose (mg/kg, p.o.)	FFA Reduction
Rat	0.5	~50% (ED50)[1]
Rat	3.0	70% (at 1 hour post-dose)[2]
Dog	1.0	50%[1]

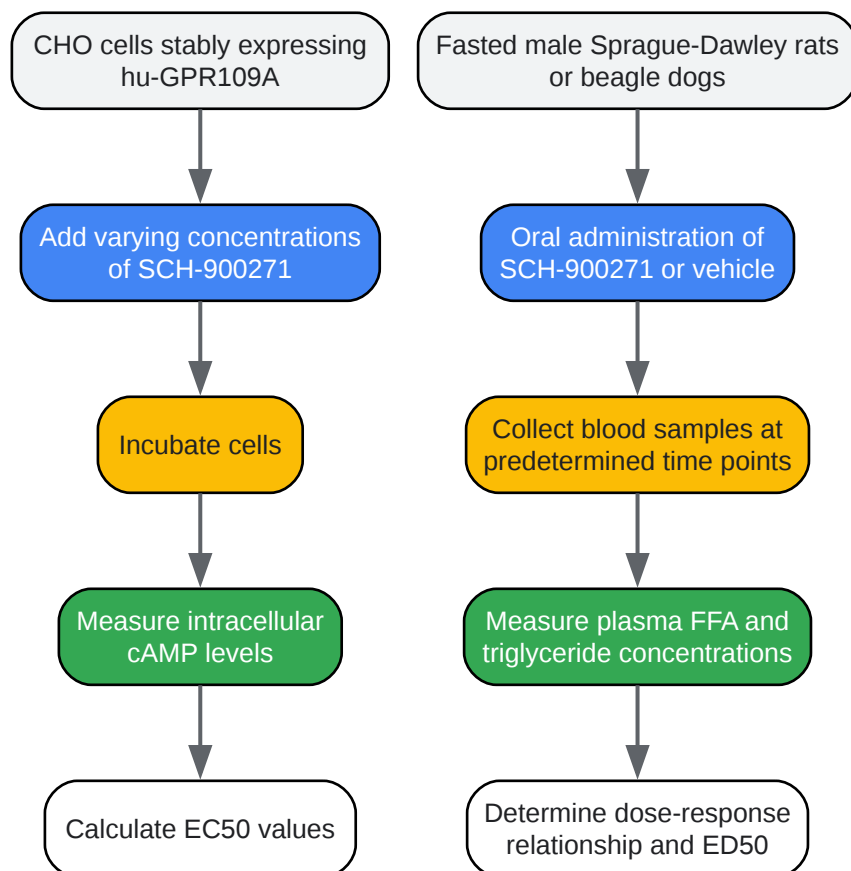
In rats, **SCH-900271** also led to a significant reduction in plasma triglycerides (TG), with a 49% decrease observed at 1 hour post-dose with a 3.0 mg/kg oral administration[2].

## Human Clinical Trials

**SCH-900271** was advanced into human clinical trials. These studies confirmed that the compound acutely lowered plasma free fatty acids in humans[3][4]. However, the anticipated effects on overall serum lipid profiles were not observed, leading to the conclusion that the anti-lipolytic effect mediated by GPR109A agonism may not be the primary driver of the broader lipid-modifying effects of nicotinic acid[3][4]. Specific quantitative data on the percentage of FFA reduction in these human trials are not detailed in the available literature.

## Signaling Pathway and Mechanism of Action

The anti-lipolytic effect of **SCH-900271** is initiated by its binding to the G-protein coupled receptor GPR109A on the surface of adipocytes. This binding event triggers a cascade of intracellular signaling events that ultimately inhibit the breakdown of triglycerides.



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## References

- 1. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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